molecular formula C60H81ClFN11O15 B11934597 N3-PEG8-Phe-Lys-PABC-Gefitinib

N3-PEG8-Phe-Lys-PABC-Gefitinib

Cat. No.: B11934597
M. Wt: 1250.8 g/mol
InChI Key: TUHINEFUIDIDGU-XXWZEBKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N3-PEG8-Phe-Lys-PABC-Gefitinib is a compound that combines the antitumor agent Gefitinib, an orally active epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with a cleavable linker N3-PEG8-Phe-Lys-PABC. This compound is used as an antibody-drug conjugate (ADC) agent-linker complex, exhibiting potent antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-PEG8-Phe-Lys-PABC-Gefitinib is synthesized through a series of chemical reactions involving the conjugation of Gefitinib with the linker N3-PEG8-Phe-Lys-PABC. The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where the azide group in N3-PEG8-Phe-Lys-PABC reacts with alkyne-containing molecules .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Properties

Molecular Formula

C60H81ClFN11O15

Molecular Weight

1250.8 g/mol

IUPAC Name

[4-[[(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]carbamate

InChI

InChI=1S/C60H81ClFN11O15/c1-78-54-41-52-48(57(67-43-66-52)69-47-15-16-50(62)49(61)39-47)40-55(54)87-21-7-19-65-60(77)88-42-45-11-13-46(14-12-45)70-58(75)51(10-5-6-18-63)72-59(76)53(38-44-8-3-2-4-9-44)71-56(74)17-22-79-24-26-81-28-30-83-32-34-85-36-37-86-35-33-84-31-29-82-27-25-80-23-20-68-73-64/h2-4,8-9,11-16,39-41,43,51,53H,5-7,10,17-38,42,63H2,1H3,(H,65,77)(H,70,75)(H,71,74)(H,72,76)(H,66,67,69)/t51-,53-/m0/s1

InChI Key

TUHINEFUIDIDGU-XXWZEBKPSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCNC(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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